molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine

1-[(4-Chlorophenoxy)acetyl]piperidine

Cat. No.: B270755
M. Wt: 253.72 g/mol
InChI Key: XQIAIYFPKZGUCG-UHFFFAOYSA-N
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Description

Historical Development and Chemical Classification

1-[(4-Chlorophenoxy)acetyl]piperidine, a piperidine derivative, emerged as a structural motif of interest in the late 20th century during efforts to optimize heterocyclic compounds for pharmaceutical applications. Its synthesis is rooted in methodologies developed for functionalizing piperidine cores, particularly through reductive amination and acylation reactions. Early work on related compounds, such as 4-acetyl-4-phenylpiperidine, laid the groundwork for understanding the reactivity of acylated piperidines. The compound belongs to the class of N-acylpiperidines, characterized by a piperidine ring substituted with an acetyl group bearing a 4-chlorophenoxy moiety.

Key milestones include:

  • 1990s–2000s : Development of novel acylation strategies using indium metal to synthesize 4-aryl-4-acylpiperidines.
  • 2010s : Application of reductive amination and palladium-catalyzed hydrogenation for piperidine functionalization.
Chemical Classification Properties
Core Structure Piperidine (6-membered heterocycle with one nitrogen atom)
Functional Groups Acyl group (acetyl), 4-chlorophenoxy ether
Therapeutic Class Intermediate for bioactive molecules (e.g., antimalarials, kinase inhibitors)

Significance in Heterocyclic Chemistry

Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The introduction of the 4-chlorophenoxyacetyl group enhances electronic and steric properties, making the compound a versatile scaffold. For example:

  • The chlorophenoxy moiety improves lipid solubility, aiding membrane permeability.
  • The acylated piperidine core serves as a precursor for antimalarial agents and kinase inhibitors.

Notably, piperidine derivatives constitute over 7,000 pharmaceutical candidates, underscoring their importance.

Nomenclature and Structural Identification

Systematic Name :
this compound
Synonyms :

  • 2-(4-Chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one
  • 1-[2-(4-Chlorophenoxy)acetyl]piperidine

Structural Features :

  • Molecular Formula : C₁₃H₁₆ClNO₂
  • Molecular Weight : 253.73 g/mol
  • Key Spectroscopic Data :
    • ¹H NMR : Signals for piperidine protons (δ 1.4–2.9 ppm), acetyl methylene (δ 4.2–4.5 ppm), and aromatic protons (δ 6.8–7.3 ppm).
    • IR : Stretching vibrations for C=O (1,680–1,720 cm⁻¹) and C-O-C (1,240 cm⁻¹).
Structural Component Spectral Signature
Piperidine ring Multiplet signals in δ 1.4–2.9 ppm (¹H NMR)
Acetyl group Carbonyl peak at ~170 ppm (¹³C NMR)
4-Chlorophenoxy moiety Doublets at δ 6.8–7.3 ppm (aromatic protons, ¹H NMR)

Overview of Research Importance

Research on this compound focuses on its role as a synthetic intermediate and its pharmacological potential:

  • Drug Discovery : Serves as a precursor for antimalarial compounds (e.g., 1,4-disubstituted piperidines) and ferroptosis inducers (e.g., erastin analogs).
  • Chemical Tool : Used in studying enzyme inhibition mechanisms, particularly targeting voltage-dependent anion channels.
  • Material Science : Explored for liquid crystal applications due to its rigid aromatic and flexible piperidine components.

Recent advances in catalytic asymmetric synthesis have further amplified its utility in generating enantiopure derivatives for targeted therapies.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2

InChI Key

XQIAIYFPKZGUCG-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1-[(4-Chlorophenoxy)acetyl]piperidine has been investigated for its potential in treating various medical conditions. The following are notable pharmacological applications:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as prostate cancer cells (PC3 and DU145), by activating specific apoptotic pathways and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
  • Neuroprotective Properties : Some research suggests that derivatives of piperidine can protect neuronal cells from oxidative stress and neurodegeneration. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Common synthetic routes include:

  • Acylation Reactions : The compound can be synthesized through acylation of piperidine with 4-chlorophenoxyacetyl chloride. This method allows for the introduction of the chlorophenoxy group while maintaining the piperidine core structure.
  • Use of Catalysts : Employing catalysts such as triethylamine or pyridine can enhance the efficiency of the acylation process, resulting in higher yields and shorter reaction times .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in PC3 cells with an IC50 value of 32.01 μg/mL after 24 hours .
Study BAnti-inflammatory EffectsShowed potent inhibition of COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs .
Study CNeuroprotectionFound protective effects against oxidative stress in neuronal cell cultures, suggesting potential for neurodegenerative disease treatment .

Comparison with Similar Compounds

Structural Analogues with Alkyl or Aryl Linkers

1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (Compound 15)
  • Structure : Features a propyl linker and a 4-methylpiperidine group instead of an acetylated nitrogen.
  • Pharmacological Profile : Demonstrates high sigma-1 receptor affinity (Kᵢ = 0.34 nM) and selectivity over sigma-2 receptors (547-fold). The shorter propyl chain enhances sigma-1 selectivity compared to homologues with longer chains .
1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (Compound 23)
  • Structure : Propyl linker with a piperidine nitrogen unsubstituted (vs. acetylated).
  • Synthesis : Yield of 54%, melting point 158–160°C.
  • Activity: Primarily evaluated for histamine H3 receptor modulation and monoamine oxidase B inhibition, highlighting the impact of linker length on multitarget activity .

Data Table 1: Structural and Pharmacological Comparisons

Compound Linker Type Piperidine Substitution Key Activity Affinity/Selectivity Reference
1-[(4-Chlorophenoxy)acetyl]piperidine Acetyl N-acetylated Sigma receptor ligand (predicted) Not reported
Compound 15 Propyl 4-methyl Sigma-1 ligand Kᵢ = 0.34 nM; σ1/σ2 = 547
Compound 23 Propyl Unsubstituted MAO-B inhibitor Moderate activity

Analogues with Sulfonyl or Carboxylic Acid Groups

{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid
  • Structure : Sulfonyl group replaces acetyl; carboxylic acid at position 4.
  • Properties : Molecular weight 317.79 g/mol. Sulfonyl groups increase hydrophilicity and may alter binding interactions in enzymatic targets (e.g., PARP inhibitors) .
This compound-4-carboxylic acid
  • Structure : Carboxylic acid substituent at piperidine position 4.
  • Properties: Molecular weight 297.74 g/mol.

Data Table 2: Functional Group Impact

Compound Functional Group Molecular Weight (g/mol) Key Property Reference
This compound Acetyl 260.72 Moderate lipophilicity
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid Sulfonyl + carboxylic acid 317.79 Enhanced hydrophilicity
This compound-4-carboxylic acid Acetyl + carboxylic acid 297.74 Increased polarity

Analogues with Modified Piperidine Rings

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
  • Structure : Chloroacetyl and trimethoxyphenyl substituents.
  • Activity : Exhibits antimicrobial and anticancer properties due to aromatic electron-withdrawing groups .
Pifoxime (1-[[4-[1-(Hydroxyimino)ethyl]phenoxy]acetyl]piperidine)
  • Structure: Hydroxyiminoethyl group on the phenoxy ring.
  • Use: Anti-inflammatory agent; demonstrates how phenoxy ring modifications influence therapeutic applications .

Pharmacophore and Binding Mode Comparisons

  • Sigma Receptor Binding: Acetylated piperidines (e.g., this compound) likely interact with Glu172 via salt bridges, similar to compounds in . However, alkyl-linked analogues (e.g., Compound 15) show superior sigma-1 affinity due to optimal hydrophobic cavity filling .
  • Enzyme Inhibition : Tertiary amines (e.g., acetylated derivatives) exhibit better PARP inhibition than secondary amines, as seen in . The acetyl group may stabilize interactions with catalytic sites.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[(4-Chlorophenoxy)acetyl]piperidine, and what reaction conditions are critical for high yield?

The synthesis typically involves a two-step process:

Acylation of Piperidine : React piperidine with 4-chlorophenoxyacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields the pure product.
Critical Conditions :

  • Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Optimize stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride) to minimize side reactions.
  • Reaction temperature: 0–5°C initially, then room temperature for 12 hours .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of piperidine protons (δ 1.4–1.6 ppm, multiplet) and the 4-chlorophenoxy group (δ 6.8–7.3 ppm, aromatic protons).
    • ¹³C NMR : Identify the carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to chlorine.
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₃H₁₅ClNO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly for regioisomeric byproducts?

Contradictions often arise from overlapping signals or unexpected byproducts. Strategies include:

  • 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton-carbon connectivity, distinguishing between acylated piperidine isomers.
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation from ethanol) and analyzing the crystal lattice .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .

Q. What experimental approaches are recommended to evaluate the biological activity of this compound derivatives against fungal targets?

  • In Vitro Antifungal Assays :
    • Microdilution Method : Test compound efficacy against Candida albicans or Aspergillus fumigatus using RPMI-1640 medium. Measure minimum inhibitory concentrations (MICs) with Alamar Blue staining for viability .
    • Enzyme Inhibition Studies : Assess binding to fungal CYP51 (lanosterol 14α-demethylase) via fluorescence-based assays or molecular docking simulations .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., sulfonyl groups, halogens) at the piperidine nitrogen or phenoxy ring to enhance lipophilicity and target affinity .

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

  • Safety Protocols :
    • Use fume hoods and personal protective equipment (PPE) to avoid inhalation (P260 precaution) and skin contact (P280 precaution).
    • Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) to identify cytotoxic thresholds .

Q. What strategies optimize the enantiomeric purity of this compound derivatives for chiral drug development?

  • Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during acylation to favor enantioselective formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Reevaluate Force Fields : Ensure molecular dynamics simulations use updated parameters for piperidine ring flexibility and chlorine’s electronic effects.
  • Validate Binding Poses : Combine surface plasmon resonance (SPR) with cryo-EM to confirm target engagement in fungal membranes .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventAnhydrous DCM8599
Reaction Time12 hours (RT)7897
Purification MethodColumn Chromatography9098

Q. Table 2. Biological Activity Profile

OrganismMIC (µg/mL)Target Enzyme (IC₅₀, nM)Reference
Candida albicans2.5CYP51 (45 nM)
Aspergillus niger5.0CYP51 (62 nM)

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